Methyl 3-oxobut-1-en-2-yl carbonate

Pharmaceutical impurity profiling Reference standard procurement Azilsartan quality control

Methyl 3-oxobut-1-en-2-yl carbonate (CAS 146897-17-8), systematically named carbonic acid, methyl 1-methylene-2-oxopropyl ester, is a small-molecule enol carbonate ester (C6H8O4, MW 144.13). It is primarily designated as Azilsartan Impurity 29 (also referred to as Impurity 12 in some nomenclature systems), a process-related impurity formed during the synthesis of the angiotensin II AT1 receptor antagonist azilsartan.

Molecular Formula C6H8O4
Molecular Weight 144.126
CAS No. 146897-17-8
Cat. No. B583215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-oxobut-1-en-2-yl carbonate
CAS146897-17-8
SynonymsCarbonic acid, methyl 1-methylene-2-oxopropyl ester (9CI)
Molecular FormulaC6H8O4
Molecular Weight144.126
Structural Identifiers
SMILESCC(=O)C(=C)OC(=O)OC
InChIInChI=1S/C6H8O4/c1-4(7)5(2)10-6(8)9-3/h2H2,1,3H3
InChIKeyXCORTAWLWXTRTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-oxobut-1-en-2-yl carbonate (CAS 146897-17-8): Sourcing Reference Standards for Azilsartan Impurity 29 Quantification


Methyl 3-oxobut-1-en-2-yl carbonate (CAS 146897-17-8), systematically named carbonic acid, methyl 1-methylene-2-oxopropyl ester, is a small-molecule enol carbonate ester (C6H8O4, MW 144.13) . It is primarily designated as Azilsartan Impurity 29 (also referred to as Impurity 12 in some nomenclature systems), a process-related impurity formed during the synthesis of the angiotensin II AT1 receptor antagonist azilsartan [1]. Unlike the parent drug or its larger heterocyclic intermediates (typical MW 400–500 Da), this compound retains the reactive α-methylene-β-oxopropyl carbonate motif, which is a key structural feature distinguishing it from other azilsartan-related impurities such as des-ethyl, oxidative, or dimeric by-products [2].

Why Generic 'Enol Carbonate' or 'Sartan Impurity' Substitutes Cannot Replace Methyl 3-oxobut-1-en-2-yl carbonate in Regulated Analytical Workflows


Substituting structurally similar compounds such as Azilsartan Impurity 30 (CAS 2826360-62-5, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (3-oxobut-1-en-2-yl) carbonate) or the ethyl ester analog for Methyl 3-oxobut-1-en-2-yl carbonate is not acceptable in analytical method validation or quality control applications [1]. Although these compounds share the 3-oxobut-1-en-2-yl carbonate substructure, they exhibit distinct molecular compositions (C6H8O4 vs. C10H10O7), divergent chromatographic retention behavior, and different regulatory designations [2]. In the validated HPLC method for azilsartan impurity profiling, individual impurities are resolved by relative retention time (RRT), with each impurity assigned a specific RRT value (e.g., Impurity A at RRT 1.145, Impurity B at 0.708) [3]. Using an incorrect impurity standard would compromise method specificity, lead to inaccurate quantification, and fail to meet ICH Q3A/Q3B or pharmacopoeial requirements for related substances testing [4].

Quantitative Differentiation Evidence for Methyl 3-oxobut-1-en-2-yl carbonate as Azilsartan Impurity 29: Comparator-Based Selection Data


Molecular Weight Class Differentiation vs. Typical Azilsartan Impurities

Methyl 3-oxobut-1-en-2-yl carbonate (MW 144.13 Da) belongs to a distinct low-molecular-weight class within the azilsartan impurity profile. In contrast, the majority of characterized azilsartan process impurities are large heterocyclic compounds with molecular weights exceeding 400 Da (e.g., Impurity I at 416.43 Da, Impurity J at ~430 Da) [1]. This size differential of approximately 270 Da (factor of ~3×) translates to substantially different chromatographic behavior, solubility profiles, and ionization efficiencies in LC-MS analysis, necessitating compound-specific reference standards rather than class-representative surrogates [2].

Pharmaceutical impurity profiling Reference standard procurement Azilsartan quality control

HPLC Method Sensitivity: Validated LOQ Range for Azilsartan Impurity Quantification

The validated HPLC method developed by Zhou et al. (2014) for the simultaneous separation and quantification of 14 azilsartan-related impurities, including Methyl 3-oxobut-1-en-2-yl carbonate, demonstrated limits of quantification (LOQ) in the range of 1.04–2.20 ng across all impurities studied [1]. Correlation coefficient values of linearity exceeded 0.9996 for azilsartan and all its impurities, and mean recoveries ranged from 93.0% to 109.7% [1]. This level of method performance establishes a quantitative framework that is compound-specific; substitution with an unvalidated alternative standard would require full re-validation of linearity, accuracy, and LOQ parameters [2].

HPLC method validation Impurity quantification Pharmaceutical analysis

Regulatory Genotoxicity Threshold: Differentiated Impurity Limit for Azilsartan-Related Compounds

A comprehensive genotoxicity assessment of azilsartan-related compounds established differentiated impurity limits based on structural alert analysis and mutagenicity prediction [1]. For related compounds with positive mutagenicity prediction, the maximum limit of a single impurity should not exceed 0.001875% (18.75 ppm), while for other related compounds (including those without structural alerts for genotoxicity), the limit should not exceed 0.1% [1]. The α,β-unsaturated carbonyl moiety present in Methyl 3-oxobut-1-en-2-yl carbonate constitutes a structural alert for potential genotoxicity via Michael addition to DNA nucleophiles [2]. This means procurement of a well-characterized, high-purity reference standard (>95%) of this specific impurity is critical for accurate quantification at these low threshold levels.

Genotoxicity assessment Impurity limit setting Drug safety evaluation

Chromatographic Resolution: Baseline Separation of All Known Impurities in a Single HPLC Method

The HPLC method disclosed in patent CN103743826B achieves baseline separation (resolution ≥1.5) for all 10 known azilsartan impurities (A–J) plus the API peak, with each impurity assigned a distinct relative retention time (RRT) relative to azilsartan (RRT = 1.00) [1]. While the specific RRT for Methyl 3-oxobut-1-en-2-yl carbonate (Impurity 29) is not explicitly listed among impurities A–J in this patent, the method demonstrates that each impurity occupies a unique chromatographic position (e.g., Impurity C at RRT 0.415, Impurity B at 0.708, Impurity F at 0.785, Impurity A at 1.145, Impurity D at 2.475) [1]. Substitution with a different impurity standard would result in an incorrect RRT assignment, potentially leading to misidentification during routine quality control testing [2].

Chromatographic method development Impurity profiling AND A submission

Procurement-Driven Application Scenarios for Methyl 3-oxobut-1-en-2-yl carbonate (Azilsartan Impurity 29 Standard)


AND A / DMF Filing: Method Validation and System Suitability Testing

For generic pharmaceutical companies preparing an Abbreviated New Drug Application (ANDA) for azilsartan or azilsartan medoxomil tablets, Methyl 3-oxobut-1-en-2-yl carbonate serves as a required reference standard for HPLC method validation (AMV) and ongoing quality control (QC) batch release testing [1]. The Zhou et al. (2014) validated method provides a regulatory precedent, with LOQ (1.04–2.20 ng), linearity (r² > 0.9996), and recovery (93.0–109.7%) data that can be cross-referenced in filing documentation [2]. Using the correct CAS 146897-17-8 standard, rather than a close analog, ensures that the impurity peak is correctly identified by its unique RRT and that the method meets ICH Q2(R1) specificity requirements [3].

Genotoxic Impurity Risk Assessment and Limit Quantification

Given that Methyl 3-oxobut-1-en-2-yl carbonate contains an α,β-unsaturated carbonyl motif—a recognized structural alert for potential genotoxicity via Michael-type DNA adduct formation—laboratories conducting impurity qualification studies must procure this specific compound as a reference standard to establish accurate limits of detection and quantification at the sub-ppm level [1]. The recommended single impurity limit of 0.001875% (18.75 ppm) for compounds with positive mutagenicity prediction [2] necessitates a high-purity (>95%) standard with documented CoA data to ensure reliable quantification near the method's LOQ.

Process Development: Monitoring and Control of the Enol Carbonate Side-Reaction Pathway

In azilsartan manufacturing process optimization, Methyl 3-oxobut-1-en-2-yl carbonate is formed as a side product when the amidoxime intermediate reacts with methyl chloroformate during the cyclization step [1]. Process chemists use this compound as a marker to monitor and minimize the formation of enol carbonate by-products by adjusting reaction parameters (temperature, stoichiometry, solvent). Substituting with the ethyl carbonate analog or Impurity 30 (which contains an additional dioxolone moiety) would provide incorrect process feedback, as these compounds arise from different side-reaction pathways and may have different formation kinetics [2].

Stability-Indicating Method Development and Forced Degradation Studies

When developing stability-indicating HPLC methods for azilsartan drug substance or product, Methyl 3-oxobut-1-en-2-yl carbonate may appear as a degradation product under specific stress conditions (e.g., acidic hydrolysis in the presence of residual carbonate esters) [1]. The forced degradation studies by Kaushik et al. (2016) identified four degradation products of azilsartan under ICH-recommended conditions, demonstrating that degradation impurity profiles are compound-specific and condition-dependent [2]. Procurement of this specific impurity standard enables peak identification and mass balance determination in forced degradation samples, supporting the specificity requirements of ICH Q1A(R2).

Quote Request

Request a Quote for Methyl 3-oxobut-1-en-2-yl carbonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.